molecular formula C8H10O4 B12595269 2,3-Dimethylhexa-2,4-dienedioic acid CAS No. 648883-66-3

2,3-Dimethylhexa-2,4-dienedioic acid

Cat. No.: B12595269
CAS No.: 648883-66-3
M. Wt: 170.16 g/mol
InChI Key: ACDCZGWPKSKPDG-UHFFFAOYSA-N
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Description

2,3-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4. It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylhexa-2,4-dienedioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dienes and carboxylic acid derivatives in a series of reactions that introduce the necessary functional groups and double bonds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize readily available raw materials. These processes are designed to be cost-effective and efficient, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule .

Scientific Research Applications

2,3-Dimethylhexa-2,4-dienedioic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Its unique structure and reactivity make it a candidate for drug development and other medical applications.

    Industry: It is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which 2,3-Dimethylhexa-2,4-dienedioic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its double bonds can participate in conjugation and other electronic effects, modulating its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylhexa-2,4-dienedioic acid
  • 2,3-Dimethyl-2,4-hexadienedioic acid
  • 2,5-Dimethylmuconic acid

Uniqueness

2,3-Dimethylhexa-2,4-dienedioic acid is unique due to its specific arrangement of double bonds and carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis .

Properties

CAS No.

648883-66-3

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2,3-dimethylhexa-2,4-dienedioic acid

InChI

InChI=1S/C8H10O4/c1-5(3-4-7(9)10)6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)

InChI Key

ACDCZGWPKSKPDG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)O)C=CC(=O)O

Origin of Product

United States

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